Technical Analysis: PI3K/mTOR Inhibitor-9 (CAS 1392421-71-4)
Technical Analysis: PI3K/mTOR Inhibitor-9 (CAS 1392421-71-4)
The following technical guide provides an in-depth analysis of PI3K/mTOR Inhibitor-9 , a potent, ATP-competitive small molecule inhibitor with a distinct selectivity profile favoring mTORC1 and mTORC2 over Class I PI3K isoforms.
Mechanism of Action, Signaling Dynamics, and Experimental Validation
Executive Summary
PI3K/mTOR Inhibitor-9 (also identified as Compound 1 in key medicinal chemistry literature) is a synthetic small molecule designed to target the ATP-binding cleft of the PI3K-related kinase (PIKK) family. While categorized broadly as a dual PI3K/mTOR inhibitor, its functional profile is characterized by high-potency inhibition of mTORC1 and mTORC2 (IC50 in the nanomolar range) with significantly lower affinity for Class I PI3K isoforms (
This compound is particularly notable for its brain penetrance , making it a critical tool for researching CNS-related pathologies driven by mTOR hyperactivation, such as Tuberous Sclerosis Complex (TSC) and specific glioblastomas.
| Property | Details |
| CAS Number | 1392421-71-4 |
| Molecular Formula | |
| Primary Target | mTOR (mTORC1 and mTORC2) |
| Secondary Target | PI3K |
| Key Characteristic | ATP-Competitive, Brain Penetrant |
Molecular Mechanism of Action
2.1 ATP-Competitive Inhibition
Unlike Rapamycin and its analogs (Rapalogs), which function as allosteric inhibitors by binding to the FKBP12-rapamycin-binding (FRB) domain, PI3K/mTOR Inhibitor-9 functions as an ATP-competitive inhibitor . It binds directly to the catalytic kinase domain of mTOR, physically blocking the transfer of the
This binding mode confers two distinct advantages:
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Complete mTORC1 Inhibition: It inhibits the phosphorylation of both S6K (T389) and 4E-BP1 (T37/46), the latter of which is often resistant to allosteric Rapalogs.
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mTORC2 Blockade: It effectively inhibits the mTORC2 complex, which is generally insensitive to acute Rapamycin treatment.
2.2 Dual Complex Suppression (mTORC1 & mTORC2)
The therapeutic efficacy of Inhibitor-9 stems from its ability to sever the feedback loops that often compromise monotherapies.
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mTORC1 Blockade: Inhibits protein synthesis via p70S6K and 4E-BP1.
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mTORC2 Blockade: Prevents the phosphorylation of Akt at Ser473 . This is critical because inhibiting mTORC1 alone (e.g., with Rapamycin) relieves the negative feedback loop on IRS-1, leading to a compensatory activation of PI3K/Akt. By simultaneously blocking mTORC2, Inhibitor-9 prevents this "rebound" phosphorylation of Akt, thereby inducing apoptosis more effectively.
2.3 Selectivity Profile
Quantitative analysis reveals that "PI3K/mTOR Inhibitor-9" is functionally an mTOR-dominant inhibitor with nominal PI3K activity.[2]
| Target Kinase | IC50 (Cell-Free/Cellular) | Classification |
| mTOR (p-S6) | 38 nM | Potent |
| mTOR (p-S6K) | 16 nM | Potent |
| PI3K | 0.8 | Moderate |
| PI3K | 6.6 | Weak |
| PI3K | 6.6 | Weak |
| PI3K | >10 | Inactive |
Signaling Pathway Visualization
The following diagram illustrates the intervention points of PI3K/mTOR Inhibitor-9 within the PI3K/Akt/mTOR axis, highlighting the blockade of the compensatory feedback loop.
Caption: Schematic of the PI3K/Akt/mTOR pathway showing dual blockade of mTORC1 and mTORC2 by Inhibitor-9, preventing Akt Ser473 phosphorylation and overcoming the S6K-IRS1 feedback loop.
Experimental Protocols (Validation Workflows)
To validate the activity of PI3K/mTOR Inhibitor-9 in a cellular model, the following protocols are recommended. These assays assess the phosphorylation status of downstream markers.
4.1 Cell-Based Phosphorylation Assay (Western Blot)
Objective: Confirm dual inhibition of mTORC1 (p-S6, p-4EBP1) and mTORC2 (p-Akt S473).
Materials:
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Cell Line: U87MG (Glioblastoma) or HEK293.
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Compound: PI3K/mTOR Inhibitor-9 (dissolved in DMSO, 10 mM stock).
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Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.
Protocol:
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Seeding: Plate cells at
cells/well in a 6-well plate. Incubate overnight. -
Starvation (Optional but Recommended): Serum-starve cells for 4-6 hours to reduce basal noise, then stimulate with 10% FBS or Insulin concurrent with drug treatment.
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Treatment: Treat cells with increasing concentrations of Inhibitor-9 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours . Include a DMSO control and a Rapamycin (100 nM) control for comparison.
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Lysis: Wash cells with ice-cold PBS. Add 150
L Lysis Buffer. Scrape and collect. -
Immunoblotting:
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Load 20-30
g protein per lane. -
Primary Antibodies:
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Anti-p-Akt (Ser473) [Marker for mTORC2]
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Anti-p-Akt (Thr308) [Marker for PDK1/PI3K]
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Anti-p-S6 Ribosomal Protein (Ser235/236) [Marker for mTORC1]
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Anti-p-4E-BP1 (Thr37/46) [Marker for mTORC1]
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Anti-Total Akt / Anti-Total S6 (Loading Controls)
-
-
-
Analysis:
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Expected Result: Dose-dependent reduction in p-S6 and p-4EBP1 (mTORC1). Significant reduction in p-Akt Ser473 (mTORC2). p-Akt Thr308 may remain stable or decrease slightly only at high concentrations (>1
M) due to weak PI3K inhibition.
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4.2 Workflow Visualization
Caption: Step-by-step workflow for validating PI3K/mTOR Inhibitor-9 efficacy using Western Blotting.
Therapeutic Context & Applications
5.1 Oncology & Drug Resistance
The primary utility of PI3K/mTOR Inhibitor-9 lies in overcoming resistance to first-generation Rapalogs. In tumors (e.g., Renal Cell Carcinoma, Breast Cancer), Rapamycin inhibition of mTORC1 removes the negative feedback on IRS-1, leading to PI3K hyperactivation and increased survival signaling via Akt. By blocking mTORC2, Inhibitor-9 ensures that even if PI3K is active, the downstream effector Akt cannot be fully activated (requiring Ser473 phosphorylation).
5.2 CNS Disorders
Based on the foundational work by Bonazzi et al., this specific scaffold was optimized for Blood-Brain Barrier (BBB) penetration . This makes it a candidate for treating:
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Glioblastoma Multiforme (GBM): Where PI3K/mTOR signaling is frequently dysregulated.
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Tuberous Sclerosis Complex (TSC): Neurological manifestations driven by constitutive mTORC1 activation.
References
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Bonazzi, S., et al. (2020).[3] "Discovery of a Brain-Penetrant ATP-Competitive Inhibitor of the Mechanistic Target of Rapamycin (mTOR) for CNS Disorders."[3] Journal of Medicinal Chemistry, 63(3), 1068-1083.[3]
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MedChemExpress (MCE). "PI3K/mTOR Inhibitor-9 (Compound 1) Product Datasheet." MCE Catalog.
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Saxton, R. A., & Sabatini, D. M. (2017). "mTOR Signaling in Growth, Metabolism, and Disease."[4] Cell, 168(6), 960-976.
